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For Researchers, Scientists, and Drug Development Professionals

Introduction
1,3-Dibromopropene, a halogenated alkene with the chemical formula C₃H₄Br₂, is a versatile

synthetic intermediate. Its structure, featuring both a double bond and two bromine atoms, one

vinylic and one allylic, imparts a unique chemical reactivity that makes it a valuable building

block in organic synthesis. This guide provides a comprehensive overview of the physical and

chemical properties of 1,3-dibromopropene, detailed experimental protocols for its synthesis

and analysis, and a discussion of its characteristic reactions. This document is intended to

serve as a technical resource for researchers and professionals in chemistry and drug

development.

Physical and Chemical Properties
1,3-Dibromopropene is a colorless to light yellow liquid. It exists as a mixture of (E) and (Z)

stereoisomers. The physical and chemical properties of 1,3-dibromopropene are summarized

in the table below.
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Property Value Reference(s)

Molecular Formula C₃H₄Br₂ [1]

Molecular Weight 199.87 g/mol [1]

CAS Number 627-15-6 [1]

Appearance Colorless to light yellow liquid

Boiling Point 155-156 °C

Density ~2.0 g/mL at 25 °C

Refractive Index (n²⁰/D) ~1.557

Solubility
Insoluble in water, soluble in

common organic solvents.

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of 1,3-
dibromopropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1,3-dibromopropene is complex due to the presence

of geometric isomers and spin-spin coupling between the vinylic and allylic protons. The

chemical shifts are generally observed in the range of 4.0-6.5 ppm. The allylic protons (CH₂Br)

typically appear as a doublet, while the vinylic protons exhibit more complex splitting patterns

(doublet of doublets or multiplets) due to both geminal and vicinal coupling.

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the two

sp² hybridized carbons of the double bond and the sp³ hybridized carbon of the bromomethyl

group. The chemical shifts are influenced by the presence of the bromine atoms, with the

carbon atoms bonded to bromine appearing at a lower field.

Infrared (IR) Spectroscopy
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The IR spectrum of 1,3-dibromopropene displays characteristic absorption bands that confirm

the presence of its functional groups. Key absorptions include:

C=C stretch: A weak to medium absorption band around 1620-1680 cm⁻¹.

=C-H stretch: A medium to strong band above 3000 cm⁻¹.

C-H stretch (allylic): Bands in the region of 2850-3000 cm⁻¹.

C-Br stretch: Strong absorptions in the fingerprint region, typically between 500 and 700

cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum of 1,3-dibromopropene shows a characteristic isotopic pattern for a

compound containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet

of peaks at m/z values of M, M+2, and M+4, with relative intensities of approximately 1:2:1,

corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation

patterns involve the loss of a bromine atom (M-79/81) and the cleavage of the C-C bonds.

Experimental Protocols
Synthesis of 1,3-Dibromopropene
A common method for the synthesis of 1,3-dibromopropene is through the

dehydrobromination of 1,2,3-tribromopropane.

Materials:

1,2,3-Tribromopropane

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

Ethanol (or another suitable solvent)

Round-bottom flask

Reflux condenser
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Distillation apparatus

Separatory funnel

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,3-tribromopropane in

ethanol.

Slowly add a solution of potassium hydroxide in ethanol to the flask while stirring.

Heat the reaction mixture to reflux for a specified period to effect dehydrobromination.

After cooling, the reaction mixture is typically worked up by adding water and extracting the

product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

The organic layer is washed with water and brine, then dried over an anhydrous drying

agent.

The solvent is removed by rotary evaporation, and the crude 1,3-dibromopropene is

purified by fractional distillation under reduced pressure.

Below is a DOT script for the synthesis workflow:
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Synthesis of 1,3-Dibromopropene

1. Reactant Preparation
1,2,3-Tribromopropane and KOH in Ethanol

2. Dehydrobromination
Reflux the mixture

Heat

3. Work-up
Extraction with organic solvent

Cool and extract

4. Purification
Fractional distillation

Dry and concentrate

Pure 1,3-Dibromopropene

Collect fraction

Click to download full resolution via product page

Synthesis of 1,3-Dibromopropene Workflow

Chemical Reactivity and Synthetic Applications
The dual functionality of 1,3-dibromopropene, arising from its alkene and bifunctional bromide

nature, allows for a diverse range of chemical transformations.

Nucleophilic Substitution Reactions
Both bromine atoms in 1,3-dibromopropene are susceptible to nucleophilic attack. The allylic

bromide is generally more reactive towards Sₙ2 reactions than the vinylic bromide due to the

stabilization of the transition state. This differential reactivity can be exploited for selective
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functionalization. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be

used to displace one or both bromine atoms, leading to the formation of a wide array of

derivatives.

Cycloaddition Reactions
The double bond in 1,3-dibromopropene can participate in cycloaddition reactions. For

instance, it can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the

formation of six-membered rings. The stereochemistry of the starting alkene will influence the

stereochemistry of the resulting cycloadduct.

Organometallic Reactions
1,3-Dibromopropene can be used to form organometallic reagents. For example, it can react

with magnesium to form a Grignard reagent, although the presence of two bromine atoms can

lead to competing reactions. These organometallic intermediates can then be used in a variety

of carbon-carbon bond-forming reactions.

The following diagram illustrates some of the key logical relationships in the reactivity of 1,3-
dibromopropene:

Reactivity of 1,3-Dibromopropene

1,3-Dibromopropene

Nucleophilic Substitution Cycloaddition Reactions Organometallic Formation

Functionalized Propenes

Reaction with Nucleophiles

Cyclic Compounds

e.g., Diels-Alder

Grignard Reagents

Reaction with Metals

Click to download full resolution via product page

Key Reactions of 1,3-Dibromopropene
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Safety and Handling
1,3-Dibromopropene is a hazardous chemical and should be handled with appropriate safety

precautions in a well-ventilated fume hood. It is flammable and can cause skin and eye

irritation. Inhalation of vapors should be avoided. Appropriate personal protective equipment

(PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this

compound. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion
1,3-Dibromopropene is a valuable and reactive building block in organic synthesis. Its distinct

physical and chemical properties, along with its versatile reactivity, make it a useful

intermediate for the synthesis of a wide range of organic molecules. A thorough understanding

of its properties, handling, and reaction characteristics is essential for its safe and effective use

in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,3-Dibromopropene synthesis - chemicalbook [chemicalbook.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Dibromopropene:
Properties, Synthesis, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8754767#physical-and-chemical-properties-of-1-3-
dibromopropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8754767?utm_src=pdf-body
https://www.benchchem.com/product/b8754767?utm_src=pdf-body
https://www.benchchem.com/product/b8754767?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/synthesis/2-3-dibromopropene.htm
https://www.benchchem.com/product/b8754767#physical-and-chemical-properties-of-1-3-dibromopropene
https://www.benchchem.com/product/b8754767#physical-and-chemical-properties-of-1-3-dibromopropene
https://www.benchchem.com/product/b8754767#physical-and-chemical-properties-of-1-3-dibromopropene
https://www.benchchem.com/product/b8754767#physical-and-chemical-properties-of-1-3-dibromopropene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8754767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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